Allyl cyclohexanehexanoate

Vapor Pressure Substantivity Flavor & Fragrance Formulation

Allyl cyclohexanehexanoate (CAS 7493-66-5), also known as allyl cyclohexyl caproate, is a synthetic fatty acid ester (C15H26O2, MW 238.37) belonging to the class of alicyclic allyl esters used as flavor and fragrance agents. It is characterized by a colourless liquid appearance with a weak fatty-fruity odour.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
CAS No. 7493-66-5
Cat. No. B1617062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl cyclohexanehexanoate
CAS7493-66-5
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESC=CCOC(=O)CCCCCC1CCCCC1
InChIInChI=1S/C15H26O2/c1-2-13-17-15(16)12-8-4-7-11-14-9-5-3-6-10-14/h2,14H,1,3-13H2
InChIKeyMMVNCZIEXUKMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils and ethanol, insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Cyclohexanehexanoate (CAS 7493-66-5): Procurement-Ready Physicochemical and Regulatory Baseline


Allyl cyclohexanehexanoate (CAS 7493-66-5), also known as allyl cyclohexyl caproate, is a synthetic fatty acid ester (C15H26O2, MW 238.37) belonging to the class of alicyclic allyl esters used as flavor and fragrance agents [1]. It is characterized by a colourless liquid appearance with a weak fatty-fruity odour [2]. The compound is practically insoluble in water and soluble in oils and ethanol [2]. It holds FEMA GRAS status (No. 2025) under 21 CFR §172.515 and has been evaluated by JECFA (No. 16) with an ADI of 'No safety concern at current levels of intake' [3][4]. These baseline properties position it within a homolog series but the following evidence reveals quantifiable differences that preclude casual substitution.

Why Allyl Cyclohexanehexanoate Cannot Be Replaced by Shorter-Chain or Non-Cyclic Allyl Ester Analogs


The homologous allyl cyclohexane ester series exhibits a direct correlation between acyl chain length and critical physicochemical properties such as lipophilicity and vapor pressure [1]. Selecting a shorter-chain analog like allyl cyclohexanevalerate (C14) or allyl cyclohexanepropionate (C12), or a non-cyclic analog like allyl hexanoate, results in a step-change decrease in logP and a step-change increase in vapor pressure [2][3]. These differences are not merely incremental; they translate directly into altered substantivity, evaporation rates, and organoleptic tenacity in finished formulations. This quantitative evidence demonstrates that these compounds are not functionally interchangeable, and selecting the precise homolog is critical for meeting target product profiles.

Quantitative Differentiation Guide: Allyl Cyclohexanehexanoate vs. Closest In-Class Analogs


Lower Volatility and Higher Substantivity Than Allyl Cyclohexanepropionate and Allyl Cyclohexanevalerate

Allyl cyclohexanehexanoate exhibits a significantly lower vapor pressure than its closest shorter-chain analogs, directly correlating with reduced evaporation rates and prolonged organoleptic tenacity. Allyl cyclohexanepropionate has a measured vapor pressure of 3.8 Pa (est. 0.0285 mmHg) at 25°C, compared to 0.00038 mmHg for allyl cyclohexanehexanoate [1]. This represents a 75-fold lower vapor pressure, classifying the hexanoate as having an ultra-slow evaporation rate [1]. Allyl cyclohexanevalerate, the immediate C5 homolog, also has a higher estimated vapor pressure, though specific head-to-head data is limited. This property makes allyl cyclohexanehexanoate inherently more suitable as a fixative or base-note component in fragrances where longevity is critical.

Vapor Pressure Substantivity Flavor & Fragrance Formulation

Increased Hydrophobicity (logP) vs. Allyl Cyclohexanevalerate and Allyl Cyclohexanepropionate

The octanol-water partition coefficient (logP) increases with acyl chain length. Allyl cyclohexanehexanoate (C6 chain) has an estimated logP of 5.4–5.6, compared to 4.9–5.2 for allyl cyclohexanevalerate (C5) and 3.4–4.3 for allyl cyclohexanepropionate (C3) [1][2][3]. This higher logP indicates a greater tendency to partition into non-aqueous phases, which is advantageous for oil-based flavor systems and for modulating the release profile of the flavor or fragrance from a food or cosmetic matrix.

Lipophilicity Partition Coefficient Formulation Science

Higher Boiling Point Under Reduced Pressure vs. Closest Analogs

JECFA specifications define allyl cyclohexanehexanoate with a boiling point of 128°C at 1.5 mm Hg [1]. This is notably higher than its closest commercial analogs: allyl cyclohexanevalerate at 119°C at 1.0 mm Hg and allyl cyclohexanepropionate at 91°C at 1.0 mm Hg [2]. The higher boiling point under equivalent vacuum conditions is a practical parameter for procurement and quality control, reflecting the higher molecular weight and lower volatility of the compound.

Distillation Purification Thermal Stability

Differentiated Organoleptic Profile: Weak Fatty-Fruity Nuance for Blending Subtlety

While many alicyclic allyl esters are characterized by strong, punchy pineapple or tropical fruit notes, allyl cyclohexanehexanoate is described by JECFA as having a 'weak fatty fruity odour' [1]. In contrast, allyl cyclohexanevalerate has a 'pineapple/mixed fruity odour', and allyl cyclohexaneacetate has 'an intense sweet long lasting pineapple/peach/apricot odour' [2][3]. The hexanoate's restrained profile makes it uniquely suited as a subtle blender rather than a dominant character impact compound. Odor profile quantification from sensory databases supports this, with dominant descriptors being 'fatty' (61%) and 'fruity' (88%), but lacking the high intensity descriptors of its analogs.

Organoleptic Characterization Flavor Profile Fragrance Blending

Regulatory Safety: Quantified Minimal Daily Intake vs. Analog Uncertainty

Allyl cyclohexanehexanoate has a well-characterized safety profile with an ADI of 'acceptable' (no safety concern) from JECFA and a Maximised Survey-derived Daily Intake (MSDI-EU) of 0.01 μg/capita/day [1][2]. This extremely low exposure level is a quantifiable metric for safety-conscious procurement. While allies cyclohexanepropionate and allyl cyclohexanevalerate hold similar GRAS status, the specific exposure data provides a documented margin of safety that can be cited for regulatory dossier support.

Safety Assessment Dietary Intake Regulatory Compliance

Fragrance Usage Level Capability up to 5% in Concentrates

Usage recommendations for allyl cyclohexanehexanoate in fragrance concentrates can reach up to 5.0000%, as documented by industry databases [1]. This high recommended ceiling supports its role as a major component in fragrance compounding, unlike some shorter-chain analogs that may present more restrictive use levels due to intense odor profiles or higher volatility.

Fragrance Formulation Use Level Product Development

Procurement Application Scenarios for Allyl Cyclohexanehexanoate Based on Evidence-Driven Differentiation


Long-Lasting Fragrance Designs Requiring a Weak Fatty-Fruity Fixative

In fine fragrance and personal care products where a subtle, non-dominating fruity-fatty background note is required, allyl cyclohexanehexanoate's low vapor pressure (0.00038 mmHg at 25°C) and ultra-slow evaporation rate ensure it persists as a base-note fixative. This property, quantified as a 75-fold lower vapor pressure compared to the punchier allyl cyclohexanepropionate [1], makes it the preferred choice over more volatile analogs, which would dissipate too quickly. Its weak fatty-fruity profile, documented by JECFA , adds a soft nuance without overpowering the top and middle notes, making it ideal for 'skin scent' and clean-label fragrance formulations seeking longevity.

Oil-Based or High-Fat Food Flavoring Systems Requiring High Partitioning

In applications such as baked goods, confectionery fats, or savory snacks, the high logP of allyl cyclohexanehexanoate (5.4–5.6) [1] ensures preferential partitioning into the lipid phase. This lipophilic character, superior to allyl cyclohexanevalerate (logP 4.9-5.2) , allows for controlled flavor release and heat stability during processing. Its GRAS status and JECFA ADI of 'no safety concern' underscore its suitability for direct food use . The compound's solubility in oils and ethanol, combined with its insolubility in water, makes it particularly fit for oil-soluble flavor delivery systems.

Regulatory-Sensitive Flavor Formulations with Documented Minimal Exposure

For flavor houses needing to demonstrate safety margins in food additive petitions or when navigating the European Flavorings Regulation, allyl cyclohexanehexanoate provides a quantifiable, extremely low MSDI-EU of 0.01 μg/capita/day [1]. This metric, which is not commonly reported for all in-class analogs, directly supports toxicological risk assessment. The explicit JECFA conclusion of 'no safety concern at current levels of intake' further simplifies regulatory dossier preparation, making 7493-66-5 a strategic choice over compounds with less thoroughly quantified exposure data.

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